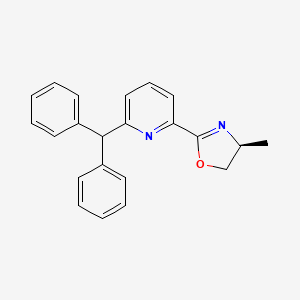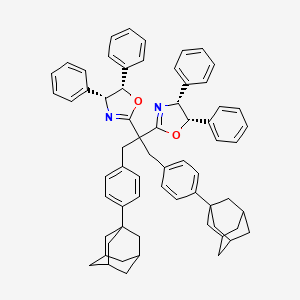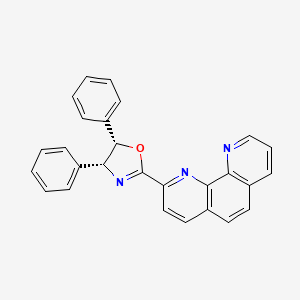
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoline derivatives. This compound is notable for its unique structure, which includes a phenanthroline moiety and two phenyl groups attached to a dihydrooxazole ring. The stereochemistry of the compound is defined by the (4R,5S) configuration, which plays a crucial role in its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenanthroline derivative and the appropriate phenyl-substituted oxazoline precursor.
Cyclization Reaction: The key step involves the cyclization of the phenanthroline derivative with the oxazoline precursor under specific reaction conditions, such as the use of a suitable base (e.g., sodium hydride) and solvent (e.g., tetrahydrofuran).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and cost-effectiveness. Additionally, advanced purification techniques, such as recrystallization and high-performance liquid chromatography, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups and the oxazoline ring can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of (4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The phenanthroline moiety can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with biological macromolecules, such as DNA and proteins, leading to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Unique due to its specific stereochemistry and combination of phenanthroline and oxazoline moieties.
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole: Similar structure but with a thiazole ring instead of an oxazoline ring.
(4R,5S)-2-(1,10-Phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydropyrazole: Similar structure but with a pyrazole ring instead of an oxazoline ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenanthroline and oxazoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
(4R,5S)-2-(1,10-phenanthrolin-2-yl)-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O/c1-3-8-18(9-4-1)25-26(21-10-5-2-6-11-21)31-27(30-25)22-16-15-20-14-13-19-12-7-17-28-23(19)24(20)29-22/h1-17,25-26H/t25-,26+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKHFUNLOVIPJM-FTJBHMTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)C3=NC4=C(C=CC5=C4N=CC=C5)C=C3)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS,8aR)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239425.png)
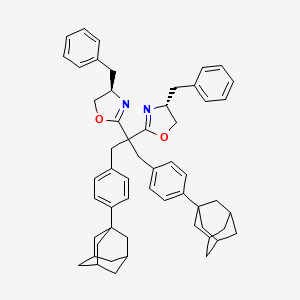
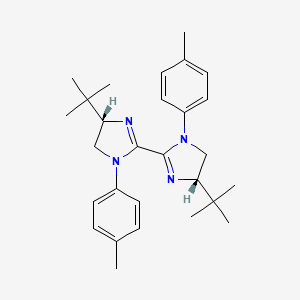
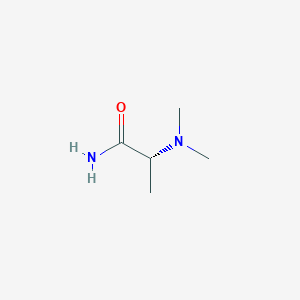
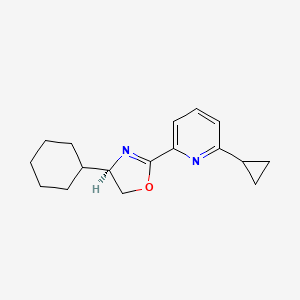
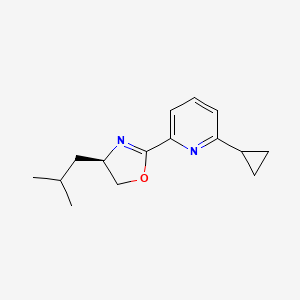

![(3aS,8aR)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8239457.png)
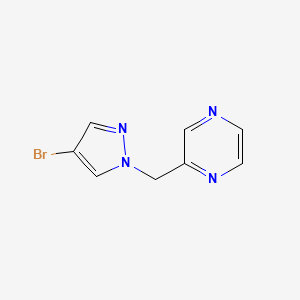
![(4aS,7aS)-Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B8239470.png)
![2-(3-(4-Bromophenyl)-4-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B8239514.png)
